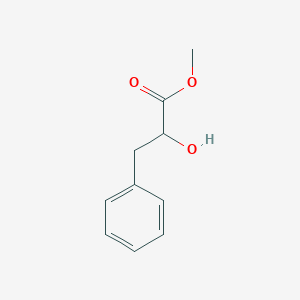
2-Hydroxy-3-phénylpropanoate de méthyle
Vue d'ensemble
Description
Methyl 2-hydroxy-3-phenylpropanoate is a natural product found in Pseudomonas syringae with data available.
Applications De Recherche Scientifique
Synthèse des isomères érythro et thréo
Le 2-hydroxy-3-phénylpropanoate de méthyle peut être utilisé dans la synthèse des isomères érythro et thréo . L'isomère érythro est obtenu par simple réduction à l'aide de borohydrure de sodium dans le méthanol à -40 °C . L'isomère érythro peut ensuite être efficacement converti en son isomère thréo avec une efficacité de 100 %, par inversion, en utilisant du chlorure de méthanesulfonyle, de l'acétate de césium et de l'éther couronne-18-6 .
Intermédiaires en synthèse organique
Les acides β-hydroxy-chiraux, qui comprennent des structures comme le this compound, agissent comme des intermédiaires importants en synthèse organique . Ils sont généralement présents dans les lipides et constituent une large gamme de produits naturels caractérisés par des propriétés chimiques et médicinales précieuses .
Composant dans les lipopolysaccharides
Les structures d'acides β-hydroxy avec une longue chaîne ouverte, telles que le this compound, sont parmi les éléments oléophiles des lipopolysaccharides dans les cellules .
Composant dans les depsipeptides biologiquement actifs
Une variété de depsipeptides biologiquement actifs, isolés d'organismes (principalement marins), possèdent des acides β-hydroxy . Ces composés se sont avérés présenter diverses activités biologiques.
Composant dans la beauveriolide
La beauveriolide, un réducteur de la formation de gouttelettes lipidiques dans les macrophages, contient un bloc de construction d'acide β-hydroxy qui porte une chaîne ouverte ramifiée . Ce composé n'affiche pas d'effet cytotoxique .
Composant dans la dolastatine
La dolastatine, un depsipeptide linéaire, présente une activité anti-méiotique cytotoxique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w
Mécanisme D'action
Target of Action
Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound
Biochemical Pathways
It is known that chiral β-hydroxy acids, which include compounds similar to methyl 2-hydroxy-3-phenylpropanoate, are present in lipids and are part of the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides
Result of Action
It is known that β-hydroxy acids, which include compounds similar to methyl 2-hydroxy-3-phenylpropanoate, are involved in human metabolism via the transport of long chain fatty acids into mitochondria .
Safety and Hazards
“Methyl 2-hydroxy-3-phenylpropanoate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that esters like Methyl 2-hydroxy-3-phenylpropanoate can participate in various biochemical reactions, such as hydrolysis and transesterification
Cellular Effects
Esters are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
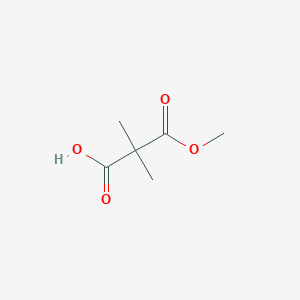

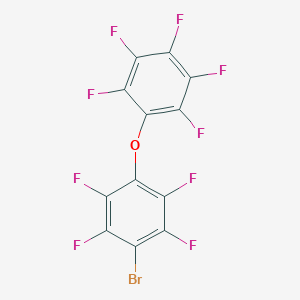

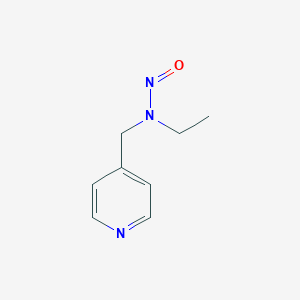

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
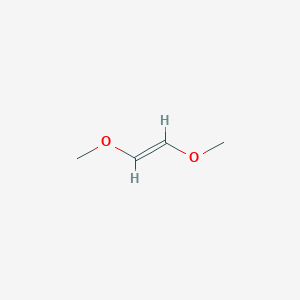

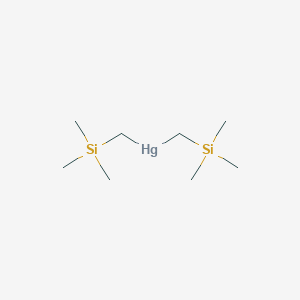
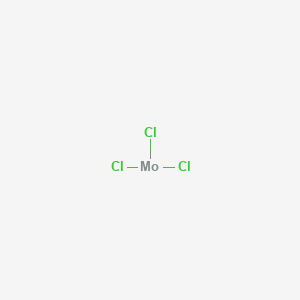

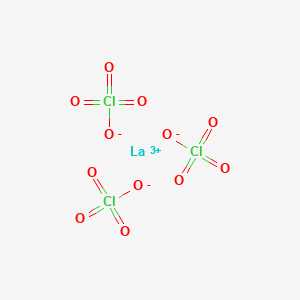
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
